molecular formula C10H14N2O3S B448432 Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate CAS No. 350996-95-1

Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B448432
CAS No.: 350996-95-1
M. Wt: 242.3g/mol
InChI Key: WDWQGNNCVALKRI-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant roles in various chemical and pharmaceutical applications. This particular compound is characterized by its unique structure, which includes an amino group, a dimethylcarbamoyl group, and a methyl ester group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of Functional Groups: The amino group can be introduced via nucleophilic substitution reactions, while the dimethylcarbamoyl group can be added through carbamoylation reactions using dimethylcarbamoyl chloride.

    Esterification: The carboxylate group is typically introduced through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene ring.

Scientific Research Applications

Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in materials science and organic electronics.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with various molecular targets. The amino and carbamoyl groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The thiophene ring’s aromatic nature allows it to participate in π-π stacking interactions, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-(methylcarbamoyl)-4-methylthiophene-3-carboxylate: Similar structure but with a methylcarbamoyl group instead of a dimethylcarbamoyl group.

    Methyl 2-amino-5-(ethylcarbamoyl)-4-methylthiophene-3-carboxylate: Contains an ethylcarbamoyl group, offering different steric and electronic properties.

    Methyl 2-amino-5-(phenylcarbamoyl)-4-methylthiophene-3-carboxylate: Features a phenylcarbamoyl group, which can introduce aromatic interactions.

Uniqueness

Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylcarbamoyl group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-5-6(10(14)15-4)8(11)16-7(5)9(13)12(2)3/h11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWQGNNCVALKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345882
Record name Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350996-95-1
Record name Methyl 2-amino-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350996-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350996-95-1
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